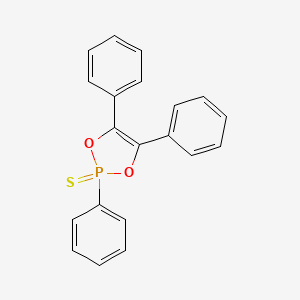
Nicotinamidine, N-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamidine, N-(3,4-dichlorophenyl)- is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a nicotinamidine core substituted with a 3,4-dichlorophenyl group, which imparts distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(3,4-dichlorophenyl)- typically involves the reaction of nicotinonitriles with dichlorophenylboronic acids under Suzuki coupling conditions. The resulting dichlorophenylfurylnicotinonitriles are then treated with lithium bis(trimethylsilyl)amide, followed by deprotection and hydrogen chloride salt formation . This method allows for the precise introduction of the 3,4-dichlorophenyl group onto the nicotinamidine scaffold.
Industrial Production Methods
While specific industrial production methods for Nicotinamidine, N-(3,4-dichlorophenyl)- are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamidine, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of anticancer agents.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Nicotinamidine, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction. Molecular modeling studies have provided insights into its binding interactions and electronic properties, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Nicotinamidine, N-(3,4-dichlorophenyl)- can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)nicotinamidine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
N-(3,4-dichlorobenzyl)nicotinamide: This derivative features a benzyl group instead of a phenyl group, leading to differences in its chemical and biological properties.
The uniqueness of Nicotinamidine, N-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
23557-73-5 |
|---|---|
Formule moléculaire |
C12H9Cl2N3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
N'-(3,4-dichlorophenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-4-3-9(6-11(10)14)17-12(15)8-2-1-5-16-7-8/h1-7H,(H2,15,17) |
Clé InChI |
HAICLKDNRBIGHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
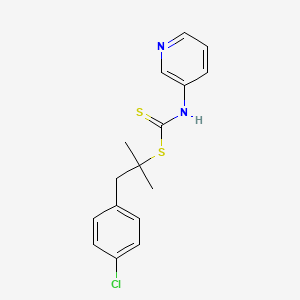
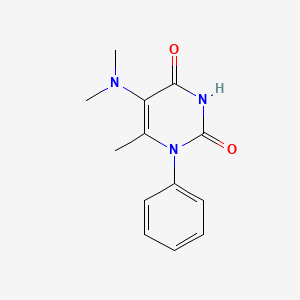
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
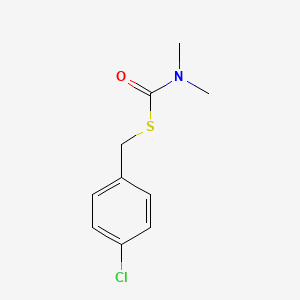

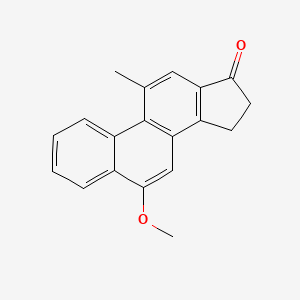
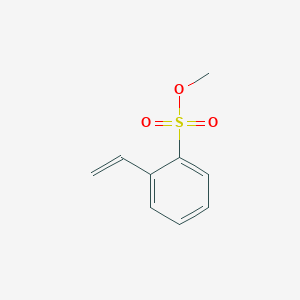
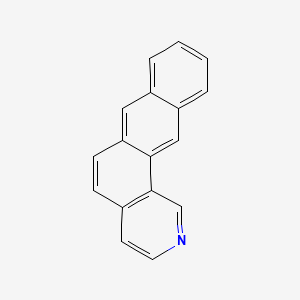
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
